Detection of Pantoprazole N-oxide as a Non-Compendial Impurity via Validated ICH HPLC/UPLC Methods
Pantoprazole N-oxide is a key, non-compendial impurity that is detected and separated using a validated stability-indicating HPLC/UPLC method, a feature not covered by standard pharmacopeial methods. The optimized UPLC method, developed according to ICH guidelines, achieves this separation with a significantly reduced runtime compared to the European Pharmacopoeia (EP) method [1].
| Evidence Dimension | Analytical Method Runtime Reduction |
|---|---|
| Target Compound Data | Detection of Pantoprazole N-oxide in a UPLC method |
| Comparator Or Baseline | European Pharmacopoeia (EP) method for pantoprazole impurities |
| Quantified Difference | 30 minutes shorter |
| Conditions | UPLC analysis on a Restek Ultra Biphenyl column with a 65:35 (v/v) buffer-acetonitrile mobile phase |
Why This Matters
A shorter analysis time translates to significantly reduced operational costs and higher throughput in QC labs, while the ability to detect a non-compendial impurity (Pantoprazole N-oxide) provides a more comprehensive purity assessment [1].
- [1] Kurt Cucu, A.; Ozturk, E. Development and Comparison of Stability-Indicating HPLC and UPLC Methods for the Determination and Validation of Pantoprazole Sodium Impurities. Journal of AOAC International 2025. View Source
